2-Benzyl-3-phenyl-2,3-dihydro-1H-isoindole-1-thione
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Overview
Description
2-Benzyl-3-phenyl-2,3-dihydro-1H-isoindole-1-thione is a heterocyclic compound that features a unique isoindole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-phenyl-2,3-dihydro-1H-isoindole-1-thione typically involves the reaction of benzylamine with 2-phenyl-1,3-indandione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is refluxed in an appropriate solvent like toluene or ethanol .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-3-phenyl-2,3-dihydro-1H-isoindole-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted isoindole derivatives.
Scientific Research Applications
2-Benzyl-3-phenyl-2,3-dihydro-1H-isoindole-1-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-phenyl-2,3-dihydro-1H-isoindole-1-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-Benzyl-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- Fused multifunctionalized isoindole-1,3-diones
Comparison: 2-Benzyl-3-phenyl-2,3-dihydro-1H-isoindole-1-thione is unique due to its specific isoindole core structure and the presence of both benzyl and phenyl groups. This structural uniqueness imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. For instance, while 2-Benzyl-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine has an oxazine ring, this compound features a thione group, leading to different chemical behaviors and applications .
Properties
CAS No. |
61125-23-3 |
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Molecular Formula |
C21H17NS |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-benzyl-3-phenyl-3H-isoindole-1-thione |
InChI |
InChI=1S/C21H17NS/c23-21-19-14-8-7-13-18(19)20(17-11-5-2-6-12-17)22(21)15-16-9-3-1-4-10-16/h1-14,20H,15H2 |
InChI Key |
POWWBDCWCNMLEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C3=CC=CC=C3C2=S)C4=CC=CC=C4 |
Origin of Product |
United States |
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